molecular formula C23H21N3O3 B5753283 N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide

N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide

Cat. No. B5753283
M. Wt: 387.4 g/mol
InChI Key: ZSISRLIULYHPRM-PCLIKHOPSA-N
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Description

N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide, also known as HPEH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play important roles in the nervous system. In addition, N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway, which is a series of enzymatic reactions that leads to cell death.
Biochemical and Physiological Effects:
N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has been shown to have a number of biochemical and physiological effects, including anti-tumor, antibacterial, and antifungal activities. In addition, N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which play important roles in the nervous system. N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide is its unique chemical structure, which allows it to selectively bind to certain metal ions and inhibit the activity of certain enzymes. This makes it a promising candidate for the development of new sensors, detection systems, and therapeutic agents. However, one of the limitations of N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for the study of N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide. One area of research could focus on the development of new therapeutic agents for the treatment of cancer and other diseases. Another area of research could focus on the development of new sensors and detection systems for the detection of heavy metal ions. Additionally, further studies could be conducted to better understand the mechanism of action of N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide and its potential toxicity.

Synthesis Methods

The synthesis of N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide involves the reaction of 2-hydroxybenzohydrazide with 4-methylbenzoyl chloride in the presence of anhydrous potassium carbonate. The resulting product is then reacted with 4-nitrobenzaldehyde to form N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide. This synthesis method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has been extensively studied for its potential applications in various fields, including medicine, biology, and materials science. In medicine, N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has been shown to possess anti-tumor properties and has been investigated as a potential treatment for various types of cancer. In addition, N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
In biology, N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play important roles in the nervous system, and their inhibition has been shown to have therapeutic potential for the treatment of Alzheimer's disease and other neurological disorders.
In materials science, N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions. Its unique chemical structure allows it to selectively bind to certain metal ions, making it a promising candidate for the development of new sensors and detection systems.

properties

IUPAC Name

2-hydroxy-N-[(E)-1-[4-[(4-methylbenzoyl)amino]phenyl]ethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-7-9-18(10-8-15)22(28)24-19-13-11-17(12-14-19)16(2)25-26-23(29)20-5-3-4-6-21(20)27/h3-14,27H,1-2H3,(H,24,28)(H,26,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSISRLIULYHPRM-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NNC(=O)C3=CC=CC=C3O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N/NC(=O)C3=CC=CC=C3O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide

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